Benzo[a]pyrene-d12 Benzo[a]pyrene-d12 Benzo[a]pyrene-d12 is an isotope-labeled analog of the polycyclic aromatic hydrocarbon benzo[a]pyrene, wherein all the carbon attached protons (C-H) are replaced by deuterium atoms.

Brand Name: Vulcanchem
CAS No.: 63466-71-7
VCID: VC21064192
InChI: InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
SMILES: C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
Molecular Formula: C20H12
Molecular Weight: 264.4 g/mol

Benzo[a]pyrene-d12

CAS No.: 63466-71-7

Cat. No.: VC21064192

Molecular Formula: C20H12

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

Benzo[a]pyrene-d12 - 63466-71-7

Specification

Description Benzo[a]pyrene-d12 is an isotope-labeled analog of the polycyclic aromatic hydrocarbon benzo[a]pyrene, wherein all the carbon attached protons (C-H) are replaced by deuterium atoms.

CAS No. 63466-71-7
Molecular Formula C20H12
Molecular Weight 264.4 g/mol
IUPAC Name 1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[a]pyrene
Standard InChI InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Standard InChI Key FMMWHPNWAFZXNH-AQZSQYOVSA-N
Isomeric SMILES [2H]C1=C(C(=C2C3=C4C(=C(C2=C1[2H])[2H])C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C(=C3[2H])[2H])[2H])[2H])[2H])[2H]
SMILES C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
Canonical SMILES C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3

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